molecular formula C5H4ClNO2S B15123572 2-(2-Chlorothiazol-5-yl)acetic acid

2-(2-Chlorothiazol-5-yl)acetic acid

Cat. No.: B15123572
M. Wt: 177.61 g/mol
InChI Key: LZYGAFDNNIBQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorothiazol-5-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorothiazole ring attached to an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiazol-5-yl)acetic acid typically involves the reaction of 2-amino-5-chlorothiazole with chloroacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acid or base catalysts.

Major Products Formed

Scientific Research Applications

2-(2-Chlorothiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors in microbial or cancer cells, leading to their death or inhibition of growth. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2-chloro-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYGAFDNNIBQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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